L-Leucyl-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-D-methionine is a dipeptide composed of the amino acids leucine and methionine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-methionine typically involves the coupling of L-leucine and D-methionine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can revert oxidized methionine back to its original form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
L-Leucyl-D-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Potential therapeutic applications due to its physiological effects.
Industry: Used in the production of specialized peptides and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of L-Leucyl-D-methionine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which break it down into its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-methionine
- D-Leucyl-L-methionine
- L-Leucyl-L-phenylalanine
Uniqueness
L-Leucyl-D-methionine is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different physiological effects compared to its similar compounds .
Properties
CAS No. |
38062-77-0 |
---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |
InChI Key |
NTISAKGPIGTIJJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.